molecular formula C15H13ClN4O2S B10903484 1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10903484
M. Wt: 348.8 g/mol
InChI Key: ODBFFMSAUFOVBU-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrazole ring, a thiazole ring, and a chlorophenoxy group, making it a subject of interest for researchers in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate alkyl halide.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with an α-haloketone.

    Coupling Reactions: The final compound is formed by coupling the pyrazole, chlorophenoxy, and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is targeted.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and the presence of multiple pharmacophores. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

    Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural motifs, which may confer a unique profile of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2S/c1-10-8-23-15(17-10)18-14(21)13-6-7-20(19-13)9-22-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,17,18,21)

InChI Key

ODBFFMSAUFOVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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